1-(4-Methoxyphenethyl)-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea
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Description
1-(4-Methoxyphenethyl)-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a useful research compound. Its molecular formula is C18H19N5O2S2 and its molecular weight is 401.5. The purity is usually 95%.
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Scientific Research Applications
Electrochromic Polymers
A study by Ming et al. (2015) explored the use of thiadiazolo[3,4-c]pyridine derivatives in the development of donor–acceptor–donor (D–A–D) polymers for electrochromic applications. These polymers exhibited a range of colors and fast response times, making them suitable for electrochromic devices. The polymers demonstrated significant optical contrast in the near-infrared region, highlighting their potential in advanced optical materials and devices (Ming et al., 2015).
Anticancer Agents
Feng et al. (2020) synthesized a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives evaluated for their antiproliferative activity against various cancer cell lines. These compounds showed significant inhibitory effects, indicating their potential as anticancer agents. This research underscores the importance of such derivatives in medicinal chemistry for developing new therapeutic agents (Feng et al., 2020).
Antifungal Agents
Jafar et al. (2017) investigated the antifungal properties of derivatives containing heterocyclic compounds against Aspergillus species. This study demonstrated that these compounds could serve as effective antifungal agents, contributing to the development of new treatments for fungal infections (Jafar et al., 2017).
Corrosion Inhibition
Chaitra et al. (2016) researched thiazole-based pyridine derivatives as corrosion inhibitors for mild steel. Their study showed that these compounds effectively protect mild steel from corrosion in acidic environments, suggesting their utility in industrial applications to prevent material degradation (Chaitra et al., 2016).
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S2/c1-25-15-7-5-13(6-8-15)9-11-20-16(24)21-17-22-23-18(27-17)26-12-14-4-2-3-10-19-14/h2-8,10H,9,11-12H2,1H3,(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTKKEWUMPARNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(S2)SCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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